Benzene,1-nitro-3-(1-propenyl)-,(Z)-
Description
Benzene,1-nitro-3-(1-propenyl)-,(Z)- (IUPAC name: (Z)-1-nitro-3-(prop-1-en-1-yl)benzene) is a nitroaromatic compound with a benzene ring substituted by a nitro group (-NO₂) at the 1-position and a Z-configured 1-propenyl group (-CH₂CH=CH₂) at the 3-position. The Z configuration indicates that the substituents on the double bond of the propenyl group are on the same side.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-3-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H3/b4-2- |
InChI Key |
CIEWKRXAENFCEM-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C\C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- typically involves the nitration of a suitable precursor, such as 1-propenylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions, such as temperature and concentration of reagents, need to be carefully controlled to achieve the desired (Z)- configuration.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acids or nitrobenzaldehydes.
Reduction: Aminobenzenes or hydroxylamines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a pharmacophore or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition or substitution reactions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Positional Isomers
Benzene,1-nitro-4-(1-propenyl)- (CAS 25798-60-1)
- Structural Difference : The nitro group is at the 4-position (para to the propenyl group) instead of the 3-position.
- Impact : The para-substituted isomer may exhibit distinct electronic effects, altering reactivity in electrophilic substitution reactions. Meta-substitution (as in the target compound) typically directs incoming electrophiles to less activated positions compared to para-substitution .
- 1-nitro-4-prop-2-enylbenzene (CAS 53483-17-3) Structural Difference: The propenyl group is at the 4-position with a different double bond configuration (prop-2-enyl vs. prop-1-enyl).
Functional Group Variations
- Spectroscopic Comparison:
- IR : Strong absorptions at 1521 cm⁻¹ (N-O asymmetric stretch) and 1344 cm⁻¹ (N-O symmetric stretch), characteristic of nitro groups .
¹H NMR : Aromatic protons appear at δ 7.51–8.28 ppm, with a deshielded vinyl proton at δ 8.18 ppm (d, J=12.0 Hz) due to conjugation with the nitro group .
Benzene,1-chloro-3-(1-propenyl)-,(Z)- (CAS 23204-84-4)
Stereochemical Comparisons
Z vs. E Isomers
- This contrasts with E isomers, which often have higher symmetry and melting points .
Benzene,1-chloro-3-(1-propenyl)-,(E)- (CAS 23204-80-0)
Physicochemical and Spectroscopic Data
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